Raloxifene-d4 Hydrochloride
Raloxifene-d4 Hydrochloride
Raloxifene-d4 is intended for use as an internal standard for the quantification of raloxifene by GC- or LC-MS. Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits estrogenic activity in bone cells without stimulating breast or uterine tissues. Raloxifene guards endothelial cells obtained from rat aortic rings against oxidative insult (1 µM) and lowers serum cholesterol in ovariectomized rodents (ED50 = 0.2 mg/kg). Formulations containing raloxifene have been shown to reduce bone resorption and promote bone formation in post-menopausal women.
Brand Name:
Vulcanchem
CAS No.:
1188263-47-9
VCID:
VC0018033
InChI:
InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H/i16D2,17D2;
SMILES:
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl
Molecular Formula:
C28H28ClNO4S
Molecular Weight:
514.1 g/mol
Raloxifene-d4 Hydrochloride
CAS No.: 1188263-47-9
Cat. No.: VC0018033
Molecular Formula: C28H28ClNO4S
Molecular Weight: 514.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Raloxifene-d4 is intended for use as an internal standard for the quantification of raloxifene by GC- or LC-MS. Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits estrogenic activity in bone cells without stimulating breast or uterine tissues. Raloxifene guards endothelial cells obtained from rat aortic rings against oxidative insult (1 µM) and lowers serum cholesterol in ovariectomized rodents (ED50 = 0.2 mg/kg). Formulations containing raloxifene have been shown to reduce bone resorption and promote bone formation in post-menopausal women. |
|---|---|
| CAS No. | 1188263-47-9 |
| Molecular Formula | C28H28ClNO4S |
| Molecular Weight | 514.1 g/mol |
| IUPAC Name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride |
| Standard InChI | InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H/i16D2,17D2; |
| Standard InChI Key | BKXVVCILCIUCLG-ZBLPOJTCSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5.Cl |
| SMILES | C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl |
| Canonical SMILES | C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl |
| Appearance | Assay:≥99% deuterated forms (d1-d4)A solid |
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